molecular formula C20H21BrClNO5S B3567611 2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate

2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate

Cat. No.: B3567611
M. Wt: 502.8 g/mol
InChI Key: LJUOYVZDJAQFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate is a complex organic compound that features a bromine atom, a chlorobenzenesulfonyl group, and a butanamido group attached to a phenyl butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate typically involves multiple steps. One common approach starts with the preparation of 4-bromo-2-chlorobenzenesulfonyl chloride, which is then reacted with butanamide to form the intermediate compound. This intermediate is further reacted with phenyl butanoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom and other functional groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzenesulfonyl chloride
  • 2-Chlorobenzenesulfonyl chloride
  • 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Uniqueness

2-Bromo-4-[N-(4-chlorobenzenesulfonyl)butanamido]phenyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrClNO5S/c1-3-5-19(24)23(29(26,27)16-10-7-14(22)8-11-16)15-9-12-18(17(21)13-15)28-20(25)6-4-2/h7-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUOYVZDJAQFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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